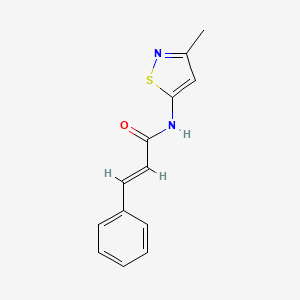

N-(3-methylisothiazol-5-yl)cinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPPALLOYNGER-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Methylisothiazol 5 Yl Cinnamamide

Established Synthetic Pathways for Cinnamamide (B152044) Core Structures

The construction of the cinnamamide scaffold is a well-documented area of organic synthesis, with numerous methods available for forming the characteristic amide bond between a cinnamic acid derivative and an amine.

Amidation Reactions Employing Carboxylic Acid Derivatives and Amines

A cornerstone of cinnamamide synthesis involves the coupling of an activated cinnamic acid derivative with an appropriate amine. The most common approach is the conversion of cinnamic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the desired amide.

Acyl Chloride Formation and Subsequent Amidation: Cinnamic acid can be converted to cinnamoyl chloride using various chlorinating agents, with thionyl chloride (SOCl₂) being a frequently employed reagent. The resulting cinnamoyl chloride is a highly reactive electrophile that undergoes nucleophilic acyl substitution with a primary or secondary amine to yield the corresponding cinnamamide. This method is efficient and broadly applicable to a wide range of amines.

Another strategy involves the use of coupling agents that facilitate the direct amidation of cinnamic acid with an amine, bypassing the need for the isolation of a highly reactive intermediate. These reagents activate the carboxylic acid in situ, promoting amide bond formation.

Common Coupling Agents for Direct Amidation:

| Coupling Agent | Description |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. |

| EDC.HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) | A water-soluble carbodiimide that functions similarly to DCC but the urea (B33335) byproduct is water-soluble, simplifying purification. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient coupling reagent, often used in solid-phase peptide synthesis, that can be applied to cinnamamide formation. |

| Boric Acid | Can act as a catalyst for the direct amidation of cinnamic acid with amines, offering a more environmentally benign approach. |

Enzymatic Synthesis Approaches for Amide Bond Formation

Biocatalysis has emerged as a green and efficient alternative for the synthesis of cinnamamides. Lipases, a class of enzymes that typically catalyze the hydrolysis of esters, can be employed in non-aqueous media to catalyze the formation of amide bonds.

Lipase-Catalyzed Amidation: Enzymes such as Novozym 435 (immobilized lipase (B570770) B from Candida antarctica) and Lipozyme® TL IM (immobilized lipase from Thermomyces lanuginosus) have demonstrated efficacy in catalyzing the amidation of cinnamic acid esters with various amines. These enzymatic methods offer several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. The reactions are typically carried out in organic solvents to shift the equilibrium towards synthesis rather than hydrolysis.

Alternative Synthetic Strategies for Cinnamamide Scaffold Construction

Beyond traditional amidation and enzymatic methods, several other innovative strategies have been developed for the synthesis of cinnamamides.

Photocatalysis: Visible-light photocatalysis has been utilized to promote the formation of cinnamamides. These methods often involve the generation of reactive radical intermediates that can participate in amide bond formation under mild conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of amidation reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various cinnamamide derivatives.

Targeted Synthetic Routes for N-(3-methylisothiazol-5-yl)cinnamamide

While a specific, dedicated synthetic protocol for this compound is not extensively reported in the literature, a highly plausible and efficient synthesis can be proposed based on established amidation methodologies and the known synthesis of the requisite precursors. The key components for this synthesis are cinnamic acid and 5-amino-3-methylisothiazole.

Proposed Synthesis of this compound:

A robust and straightforward approach would involve a two-step sequence:

Activation of Cinnamic Acid: Cinnamic acid would first be converted to its more reactive acyl chloride derivative, cinnamoyl chloride. This is typically achieved by reacting cinnamic acid with thionyl chloride (SOCl₂), often in an inert solvent and sometimes with a catalytic amount of N,N-dimethylformamide (DMF). The excess thionyl chloride can be removed by distillation to yield the crude cinnamoyl chloride.

Amidation with 5-amino-3-methylisothiazole: The synthesized cinnamoyl chloride would then be reacted with 5-amino-3-methylisothiazole in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The base serves to neutralize the hydrochloric acid byproduct of the reaction. The reaction mixture would be stirred, typically at room temperature, until completion, followed by an aqueous workup and purification by recrystallization or column chromatography to afford the final product, this compound.

The synthesis of the key amine precursor, 5-amino-3-methylisothiazole, has been described in the patent literature. It can be prepared via the ring-closure of β-iminothiobutyramide using an oxidizing agent. This amine is a known chemical entity and is commercially available, which facilitates its use in the proposed amidation reaction.

Strategies for Structural Diversification and Analog Design of this compound

To explore the structure-activity relationships and potentially modulate the biological properties of this compound, the rational design and synthesis of analogs are crucial. A primary focus for structural diversification is the modification of the cinnamoyl moiety.

Rational Modification of the Cinnamoyl Moiety

The phenyl ring and the α,β-unsaturated system of the cinnamoyl group offer multiple points for modification.

Substitution on the Phenyl Ring: The introduction of various substituents onto the phenyl ring of the cinnamoyl moiety can significantly influence the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted cinnamic acids. The nature and position of these substituents can have a profound impact on the compound's biological activity.

Examples of Cinnamoyl Moiety Modifications in Bioactive Amides:

| Modification | Rationale | Potential Impact |

| Introduction of Electron-Donating Groups (e.g., -OCH₃, -OH) | Can increase electron density in the aromatic ring and potentially enhance hydrogen bonding capabilities. | May alter binding affinity to biological targets and affect pharmacokinetic properties. |

| Introduction of Electron-Withdrawing Groups (e.g., -Cl, -F, -NO₂) | Can decrease electron density and potentially increase the electrophilicity of the α,β-unsaturated system. | May influence reactivity as a Michael acceptor and alter metabolic stability. |

| Steric Bulk Modification | Introducing bulky groups can probe the steric tolerance of a biological target's binding site. | Can enhance selectivity for a particular target or, conversely, lead to steric hindrance and reduced activity. |

| Modification of the α,β-Unsaturated System | Altering the geometry of the double bond or introducing substituents at the α- or β-positions. | Can affect the planarity of the molecule and its ability to act as a Michael acceptor, thereby influencing its mechanism of action. |

The synthesis of these modified analogs would follow the same general synthetic principles outlined for the parent compound, starting from the corresponding substituted cinnamic acids. A systematic exploration of these structural modifications would provide a library of analogs for further investigation.

Exploration of Substitutions and Modifications on the Isothiazole (B42339) Ring System

The isothiazole ring is a key pharmacophore, and its modification can significantly influence the physicochemical and biological properties of the parent molecule. While direct derivatization of this compound is not extensively documented, insights can be drawn from the known chemistry of isothiazoles and related heterocyclic systems. Key areas of exploration include electrophilic substitution and modifications of the 3-methyl group.

Electrophilic Aromatic Substitution:

The isothiazole ring is generally considered to be an electron-deficient aromatic system, which can make electrophilic aromatic substitution challenging. The reactivity of the ring is influenced by the substituents present. In the case of this compound, the 5-amido group is an activating group, while the 3-methyl group has a weaker activating effect. The sulfur atom in the ring tends to direct electrophiles to the C4 position.

One of the most common electrophilic substitution reactions is halogenation. For instance, bromination of thiazole (B1198619) with bromine in the presence of a Lewis acid like aluminum chloride occurs at the 2-position. osti.gov However, for 2-methylthiazole, bromination takes place at the 5-position. osti.gov In the case of 4-substituted thiazolylhydrazones, bromination has been shown to occur at the 5-position of the thiazole ring. electronicsandbooks.com Given that the 5-position in this compound is already substituted, electrophilic attack would likely be directed to the 4-position, if it occurs. The reaction conditions would need to be carefully optimized to overcome the inherent low reactivity of the ring and to avoid side reactions.

Table 1: Potential Electrophilic Substitutions on the Isothiazole Ring

| Reagent/Conditions | Expected Product | Potential Challenges |

| Br2, Lewis Acid (e.g., AlCl3) | 4-Bromo-N-(3-methylisothiazol-5-yl)cinnamamide | Low reactivity of the isothiazole ring, potential for side reactions. |

| HNO3/H2SO4 | 4-Nitro-N-(3-methylisothiazol-5-yl)cinnamamide | Harsh conditions may lead to degradation of the cinnamamide moiety. |

| SO3/H2SO4 | This compound-4-sulfonic acid | Strong acidic conditions can be problematic for the amide bond. |

Modifications of the 3-Methyl Group:

The 3-methyl group on the isothiazole ring presents another site for chemical modification. While direct functionalization of this methyl group in the context of this compound is not well-documented, analogous reactions on other methyl-substituted heterocycles suggest potential pathways.

One possible approach is free-radical halogenation, for instance, using N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator. This could lead to the formation of a 3-(bromomethyl)isothiazole (B8017950) derivative, which is a versatile intermediate for further nucleophilic substitutions.

Table 2: Potential Modifications of the 3-Methyl Group

| Reagent/Conditions | Intermediate Product | Potential Subsequent Reactions |

| N-Bromosuccinimide (NBS), AIBN, CCl4, reflux | N-(3-(bromomethyl)isothiazol-5-yl)cinnamamide | Nucleophilic substitution with amines, alcohols, thiols, etc. |

| KMnO4, heat | N-(3-carboxyisothiazol-5-yl)cinnamamide | Amide or ester formation. |

| SeO2 | N-(3-formylisothiazol-5-yl)cinnamamide | Reductive amination, Wittig reaction, etc. |

Variations in the Amide Linkage and Terminal Amine Moieties

The amide bond is a critical structural feature of this compound, contributing to its conformational rigidity and potential for hydrogen bonding interactions. Modifications of this linkage or the terminal amine can lead to analogs with altered properties. The primary synthetic route to achieve these variations involves the reaction of a modified cinnamic acid derivative with 5-amino-3-methylisothiazole, or a modified amine with cinnamic acid.

Synthesis of Cinnamide Analogs with a Modified Amide Bond:

The direct synthesis of this compound can be achieved through the coupling of 5-amino-3-methylisothiazole with cinnamic acid. A patent describes the synthesis of 5-amino-3-methylisothiazole, a key precursor. google.com The amide bond formation can be facilitated by several methods. One common approach is the conversion of cinnamic acid to cinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with 5-amino-3-methylisothiazole in the presence of a base. researchgate.net Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed for direct amidation. analis.com.myresearchgate.net

By starting with substituted cinnamic acids, a variety of analogs can be prepared. For example, using methoxy- or chloro-substituted cinnamic acids would yield the corresponding substituted N-(3-methylisothiazol-5-yl)cinnamamides.

Table 3: Synthesis of Cinnamide Analogs via Amide Bond Formation

| Cinnamic Acid Derivative | Amine | Coupling Method | Product |

| Cinnamic acid | 5-Amino-3-methylisothiazole | SOCl2, then amine | This compound |

| 4-Methoxycinnamic acid | 5-Amino-3-methylisothiazole | EDC/HOBt | N-(3-methylisothiazol-5-yl)-3-(4-methoxyphenyl)acrylamide |

| 4-Chlorocinnamic acid | 5-Amino-3-methylisothiazole | DCC | N-(3-methylisothiazol-5-yl)-3-(4-chlorophenyl)acrylamide |

| Cinnamic acid | 5-Amino-3-ethylisothiazole | SOCl2, then amine | N-(3-ethylisothiazol-5-yl)cinnamamide |

Modification of the Terminal Amine Moiety:

Variations in the terminal amine moiety would involve the synthesis of different 5-aminoisothiazole derivatives. For instance, starting from a different β-iminothioamide precursor in the ring-closure reaction could lead to isothiazoles with different substituents at the 3-position. These modified 5-aminoisothiazoles can then be coupled with cinnamic acid to generate a range of analogs.

Further modifications of the amide bond itself, such as its replacement with a thioamide, could be explored. This can sometimes be achieved by treating the corresponding amide with a thionating agent like Lawesson's reagent. Such a modification would significantly alter the electronic and steric properties of the linker region.

Table 4: Potential Variations of the Amide Linkage and Terminal Amine

| Modification Strategy | Starting Materials | Potential Product |

| Thionation of the amide | This compound, Lawesson's reagent | N-(3-methylisothiazol-5-yl)cinnamothioamide |

| Use of a different amine | Cinnamic acid, 5-Amino-3-ethylisothiazole | N-(3-ethylisothiazol-5-yl)cinnamamide |

| Use of a different acylating agent | 3-Phenylpropanoic acid, 5-Amino-3-methylisothiazole | N-(3-methylisothiazol-5-yl)-3-phenylpropanamide |

Research Findings on this compound Remain Elusive

Despite a comprehensive search of available scientific literature, specific data regarding the biological activity and mechanistic investigations of the chemical compound this compound are not publicly available.

The initial search strategy aimed to identify studies evaluating the efficacy and mechanisms of action of this compound. This included targeted searches for its potential as an antifungal agent, its spectrum of activity against various bacteria, and its inhibitory effects on Mycobacterium species. Furthermore, the search extended to its applications in oncology research, specifically its in vitro cytostatic and cytotoxic effects on cancer cell lines and its potential to modulate oncogenic pathways such as P-glycoprotein.

While the broader class of cinnamamides and various isothiazole derivatives have been the subject of numerous studies for their potential therapeutic applications, research specifically focused on the this compound compound does not appear to be present in the public domain. The scientific community has explored a range of related structures, investigating how different substituents on the isothiazole and cinnamoyl moieties influence biological activity. However, these findings cannot be directly extrapolated to the specific compound without dedicated experimental validation.

Therefore, the following sections of the requested article outline remain unaddressed due to the absence of specific research data:

Structure Activity Relationship Sar Studies of N 3 Methylisothiazol 5 Yl Cinnamamide and Its Analogues

Delineation of Key Structural Features for Antimicrobial Efficacy

The antimicrobial potential of cinnamamide (B152044) derivatives is significantly influenced by several key structural features. The core scaffold, consisting of a phenyl ring linked via an α,β-unsaturated carbonyl system to an amide group, provides a foundation for activity.

The Cinnamoyl Moiety : The cinnamoyl group is a critical pharmacophore. The α,β-unsaturated double bond is often essential for activity. Modifications to the phenyl ring of the cinnamoyl group can drastically alter antimicrobial potency. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and lipophilicity of the entire molecule, thereby affecting its ability to penetrate microbial cell membranes.

The Amide Linker : The amide bond (–CO–NH–) serves as a rigid and stable linker between the cinnamoyl moiety and the heterocyclic ring. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is crucial for potential interactions with biological targets.

The Heterocyclic Ring : The nature of the heterocyclic ring attached to the amide nitrogen is a primary determinant of the spectrum and potency of antimicrobial activity. In the case of N-(3-methylisothiazol-5-yl)cinnamamide, the isothiazole (B42339) ring is a key component.

Research on a broad range of cinnamamide analogues has demonstrated that potency can be fine-tuned by altering substituents at various positions. For example, in a study of cinnamamides as antibiotic potentiators against methicillin-resistant Staphylococcus aureus (MRSA), diversification of substituents on the cinnamoyl phenyl ring and the amine portion led to compounds that could lower the minimum inhibitory concentration (MIC) of penicillin antibiotics by up to 128-fold.

Table 1: Impact of Structural Modifications on General Antimicrobial Activity of Cinnamamide Analogues

| Structural Region | Modification | Observed Effect on Antimicrobial Efficacy | Reference |

|---|---|---|---|

| Cinnamoyl Phenyl Ring | Introduction of electron-withdrawing groups (e.g., halogens, NO₂) | Often increases potency, potentially by enhancing interaction with target sites. | |

| Introduction of electron-donating groups (e.g., OCH₃) | Variable effects; can either increase or decrease activity depending on the target organism. | ||

| Amide Linker | N-Alkylation | May alter binding affinity and pharmacokinetic properties. | |

| Heterocyclic Moiety | Substitution on the isothiazole ring | Methyl group at position 3 influences lipophilicity and steric profile. | N/A |

Analysis of the Contribution of the Isothiazole Moiety to Biological Potency

The isothiazole ring is a bioisostere of other five-membered heterocycles like thiazole (B1198619) and pyrazole (B372694) and plays a defining role in the biological profile of this compound. Its contribution to potency is multifaceted.

Metabolic Stability : The aromatic nature of the isothiazole ring generally confers a degree of metabolic stability, which is a desirable property for therapeutic agents.

Target Interaction : The nitrogen and sulfur atoms in the isothiazole ring can act as hydrogen bond acceptors, providing additional points of interaction with enzymes or receptors.

In studies comparing isothiazole-based cinnamamides with thiazole and 1,2,3-thiadiazole (B1210528) analogues for fungicidal activity, the isothiazole-containing compounds demonstrated significant potency. For example, a derivative combining a 3,4-dichloroisothiazole moiety with a cinnamamide structure showed excellent activity against Pseudoperonspera cubensis. This highlights that the specific arrangement of heteroatoms and substituents on the isothiazole ring is a key determinant of biological efficacy.

Examination of Substituent Effects on Anticancer and Anti-inflammatory Activities

Substituents on both the cinnamoyl phenyl ring and the heterocyclic moiety can have a profound impact on the anticancer and anti-inflammatory activities of cinnamamide analogues.

For anticancer activity , SAR studies on related compounds have shown that specific substitutions can induce potent and selective effects on cancer cell lines. The presence of halogen atoms (e.g., chlorine, fluorine) or methoxy (B1213986) groups on the phenyl ring of the cinnamoyl portion often enhances cytotoxic activity. In one study, thiopyrano[2,3-d]thiazole derivatives synthesized from cinnamic acid amides were evaluated, and compounds with p-methyl and p-chloro-phenyl groups exhibited the most favorable activity levels.

Table 2: Substituent Effects on the Anticancer Activity of Cinnamamide Analogues

| Compound Series | Substituent and Position | Effect on Anticancer Activity | Target Cell Lines | Reference |

|---|---|---|---|---|

| Thiopyrano[2,3-d]thiazoles | p-Me-C₆H₄ | Moderate antitumor activity | Leukemia (MOLT-4), Colon (HCT-116) | |

| p-Cl-C₆H₄ | Moderate antitumor activity | Breast (MCF7, T-47D), Prostate (PC-3) | ||

| N-phenylsulfonyl cinnamamides | F, Cl on cinnamoyl ring | High activity (IC₅₀ < 10 µg/mL) | Cervical (HeLa), Ovarian (SKOV-3) |

Regarding anti-inflammatory activity , research on novel cinnamamide derivatives containing substituted 2-aminothiophenes demonstrated that the nature and position of substituents were critical. Compounds featuring specific amide and nitrile functional groups on the thiophene (B33073) ring showed significant inhibition of protein denaturation and stabilization of human red blood cell membranes, both of which are indicators of anti-inflammatory potential. While this study focused on thiophene,

Computational Chemistry and Molecular Modeling Approaches for N 3 Methylisothiazol 5 Yl Cinnamamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. researchgate.net This method is instrumental in identifying potential biological targets for N-(3-methylisothiazol-5-yl)cinnamamide and elucidating the specific interactions that govern its binding affinity. The process involves sampling a multitude of conformational and rotational orientations of the ligand within the binding site of the target and scoring these poses based on a force field that approximates the binding energy.

The binding mode of this compound to a hypothetical protein target can be predicted to understand its mechanism of action. For instance, docking studies on similar heterocyclic compounds have revealed key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that are crucial for their biological activity. semanticscholar.orguowasit.edu.iq For this compound, the cinnamamide (B152044) moiety could engage in hydrogen bonding via its amide group, while the isothiazole (B42339) and phenyl rings could form hydrophobic and aromatic interactions with the amino acid residues of the target's active site.

A hypothetical molecular docking study of this compound against a kinase target might reveal interactions as detailed in the table below.

| Interaction Type | Ligand Group | Target Residue | Distance (Å) |

| Hydrogen Bond | Amide N-H | Asp165 | 2.9 |

| Hydrogen Bond | Amide C=O | Lys72 | 3.1 |

| Pi-Pi Stacking | Phenyl Ring | Phe164 | 3.8 |

| Hydrophobic | Methyl Group | Leu120 | 4.2 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the conformational flexibility of this compound and the stability of its complex with a biological target. These simulations are crucial for validating the binding poses predicted by docking and for understanding the energetic landscape of the binding process.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment, including water molecules and ions. Over the course of the simulation, typically nanoseconds to microseconds, the trajectory of the complex is analyzed to monitor key metrics such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of intermolecular interactions. A stable RMSD for the ligand and the protein backbone would indicate a stable binding mode.

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |

| Temperature | 300 K | The temperature at which the simulation is run, mimicking physiological conditions. |

| Pressure | 1 atm | The pressure at which the simulation is run. |

| Force Field | AMBER | A set of parameters used to describe the potential energy of the system. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical success. mdpi.com In silico ADME prediction models leverage large datasets of experimentally determined properties to forecast the ADME profile of new chemical entities like this compound based on their molecular structure. nih.govfrontiersin.org These predictions are invaluable for prioritizing compounds for further experimental testing. nih.govresearchgate.net

A variety of computational models can be used to predict key ADME parameters for this compound. These models often rely on molecular descriptors such as lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. For instance, Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a molecule based on these properties.

Below is a table of predicted ADME properties for this compound, generated using hypothetical in silico models.

| ADME Property | Predicted Value | Implication |

| Molecular Weight | 246.32 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP | 2.8 | Optimal for membrane permeability |

| H-Bond Donors | 1 | Complies with Lipinski's Rule (< 5) |

| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Good oral bioavailability expected |

| Blood-Brain Barrier Permeability | Moderate | Potential for CNS activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. rutgers.edumdpi.com By developing a QSAR model for a class of compounds including this compound, it is possible to predict the activity of novel analogs and to identify the key structural features that influence their efficacy. nih.govresearchgate.net

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating a set of molecular descriptors for each compound, and using statistical methods to build a regression or classification model. For a series of cinnamamide derivatives, descriptors could include electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic characteristics (e.g., logP). nih.gov

A hypothetical 3D-QSAR model for a series of this compound analogs might yield the following equation: pIC50 = 1.5 * (Steric Field) - 0.8 * (Electrostatic Field) + 2.3 * (Hydrophobic Field) + 4.5

This equation would suggest that increased steric bulk and hydrophobicity in certain regions of the molecule, along with a decrease in positive electrostatic potential in other areas, could enhance the biological activity.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling can be used to identify the key interaction features of this compound that are responsible for its biological activity. monash.eduresearchgate.net This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features, a process known as virtual screening.

A pharmacophore model for this compound could be generated based on its structure and known active analogs. lew.ronih.gov The model might consist of features such as a hydrogen bond acceptor (the carbonyl oxygen of the cinnamamide), a hydrogen bond donor (the amide nitrogen), an aromatic ring (the phenyl group), and a hydrophobic feature (the methyl group on the isothiazole ring).

| Pharmacophore Feature | Corresponding Moiety |

| Hydrogen Bond Acceptor | C=O of cinnamamide |

| Hydrogen Bond Donor | N-H of cinnamamide |

| Aromatic Ring | Phenyl group |

| Hydrophobic Group | Methyl group of isothiazole |

This pharmacophore model could then be employed in a virtual screening campaign to identify novel compounds with potentially similar or improved biological activity, thereby accelerating the discovery of new drug candidates.

Future Research Directions and Translational Perspectives for N 3 Methylisothiazol 5 Yl Cinnamamide

Elucidation of Novel Biological Targets and Signaling Pathways

Future research should prioritize the identification of the biological targets and signaling pathways modulated by N-(3-methylisothiazol-5-yl)cinnamamide. Given the known activities of cinnamamide (B152044) and isothiazole (B42339) derivatives, several potential areas of investigation emerge.

Cinnamamides have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov Therefore, initial screening of this compound could focus on its effects on key enzymes and pathways associated with these conditions. For instance, its anti-inflammatory potential could be assessed by examining its impact on cyclooxygenase (COX) enzymes or the nuclear factor-kappa B (NF-κB) signaling pathway.

The isothiazole ring is also a component of various biologically active molecules, including some with fungicidal properties. ashdin.com A study on isothiazole-based cinnamamides has highlighted their potential as fungicidal candidates. ashdin.com This suggests that this compound could be evaluated for its activity against a panel of fungal pathogens. Furthermore, some isothiazole derivatives have been identified as inhibitors of protein kinases, such as the vascular endothelial growth factor receptor (VEGFR-2). ui.ac.id

A summary of potential biological targets for this compound, inferred from related compounds, is presented in Table 1.

| Potential Biological Target Class | Specific Examples | Rationale based on Related Compounds |

| Inflammatory Enzymes and Pathways | COX-1, COX-2, NF-κB | Cinnamamide derivatives exhibit anti-inflammatory properties. nih.gov |

| Cancer-Related Targets | Histone Deacetylases (HDACs), Protein Kinases (e.g., VEGFR-2), Apoptosis-related proteins | Certain cinnamamides are known HDAC inhibitors. nih.gov Isothiazole derivatives can inhibit protein kinases. ui.ac.id |

| Microbial Enzymes | Fungal metabolic enzymes, Bacterial cell wall synthesis enzymes | Isothiazole-containing compounds have shown fungicidal activity. ashdin.com Cinnamamides can possess antimicrobial properties. nih.gov |

| Neurological Receptors | Metabotropic glutamate (B1630785) receptor 1 (mGluR1) | Structurally related 3-phenyl-5-isothiazole carboxamides are mGluR1 antagonists. rsc.org |

Further elucidation of its mechanism of action would involve a combination of in vitro enzymatic assays, cell-based reporter assays, and broader proteomic and transcriptomic profiling to identify its primary molecular targets and affected signaling cascades.

Development of Advanced Synthetic Methodologies for Enhanced Accessibility and Diversity

The accessibility of this compound and a diverse library of its analogs is crucial for comprehensive biological evaluation. Future research in this area should focus on developing efficient, scalable, and versatile synthetic strategies.

The synthesis of this compound would likely involve the coupling of a 5-amino-3-methylisothiazole precursor with cinnamoyl chloride or a similarly activated cinnamic acid derivative. Advanced amide coupling methodologies, such as those employing carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like hydroxybenzotriazole (B1436442) (HOBt), could be optimized for this purpose. nih.gov

For the synthesis of the isothiazole core, modern, more sustainable methods could be explored. These include transition-metal-free approaches, such as the reaction of β-ketodithioesters with an ammonia (B1221849) source, which proceed via a sequential imine formation, cyclization, and aerial oxidation cascade. ashdin.com Other innovative methods for isothiazole synthesis that could be adapted include:

Trisulfur (B1217805) radical anion-mediated cyclizations: This method utilizes the addition of a trisulfur radical anion to α,β-unsaturated N-Ts imines.

Rhodium-catalyzed transannulation: This involves the reaction of 1,2,3-thiadiazoles with nitriles. ashdin.com

The development of one-pot or multicomponent reactions would be particularly valuable for generating a library of analogs with variations in both the cinnamoyl and isothiazole moieties. For example, a three-component reaction of an arylaldehyde, an amine (in this case, 5-amino-3-methylisothiazole), and a suitable C2-synthon could directly yield the desired cinnamamide scaffold. researcher.life Such strategies would enhance the efficiency and atom economy of the synthesis, facilitating the exploration of the structure-activity relationship (SAR).

Optimization of Potency, Selectivity, and Bioavailability through Rational Design

Once initial biological activities are identified, a rational design approach can be employed to optimize the potency, selectivity, and pharmacokinetic properties of this compound. This will involve systematic structural modifications and the evaluation of their effects on the desired biological endpoints.

Structure-activity relationship (SAR) studies on related cinnamamide derivatives have shown that substitutions on the phenyl ring of the cinnamoyl group can significantly influence activity. mdpi.com For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the α,β-unsaturated system, which is often crucial for biological activity. ui.ac.id Similarly, modifications to the amide linker, such as N-alkylation or the introduction of conformational constraints, could impact binding affinity and metabolic stability.

A critical aspect to consider for isothiazole-containing compounds is their potential for metabolic activation. The isothiazole ring, particularly at the 4-position, can be susceptible to cytochrome P450-mediated oxidation, leading to the formation of reactive intermediates that can covalently bind to proteins or form glutathione (B108866) conjugates. researcher.life This can be a liability in drug development. To mitigate this, future design strategies could involve:

Blocking the 4-position of the isothiazole ring: Introducing a stable substituent at this position could prevent metabolic activation.

Introducing "metabolic soft spots": Incorporating alternative, more readily metabolizable groups elsewhere in the molecule could direct metabolism away from the isothiazole ring. researcher.life

Bioisosteric replacement: Replacing the isothiazole ring with other five-membered heterocycles, such as isoxazole (B147169) or pyrazole (B372694), could reduce the potential for bioactivation while retaining the desired biological activity. researcher.life

In silico tools for predicting absorption, distribution, metabolism, and excretion (ADME) properties will be invaluable in guiding the design of analogs with improved bioavailability and drug-like characteristics.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of the therapeutic potential of this compound will necessitate the integration of multiple scientific disciplines. A synergistic approach combining computational chemistry, synthetic organic chemistry, molecular and cellular biology, and pharmacology will be essential for a thorough evaluation.

Computational Chemistry: Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its analogs with potential biological targets. nih.govresearcher.life These in silico studies can help to rationalize observed SAR and guide the design of more potent and selective compounds. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate structural features with biological activity. Furthermore, computational prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can aid in the early identification of compounds with favorable pharmacokinetic profiles. nih.govashdin.com

Synthetic Chemistry: As discussed in section 6.2, synthetic chemists will play a crucial role in developing efficient routes to this compound and its derivatives, enabling the synthesis of a diverse library of compounds for biological testing.

Biological Evaluation: A battery of in vitro and cell-based assays will be required to determine the biological activity of the synthesized compounds. This will involve enzymatic assays, receptor binding studies, and cellular assays to measure effects on proliferation, apoptosis, inflammation, and other relevant biological processes.

This iterative cycle of computational design, chemical synthesis, and biological testing will be key to a comprehensive understanding of this compound and its potential as a lead compound for drug discovery.

Exploration of Potential Pre-clinical Research Avenues (excluding human clinical trials)

Based on the anticipated biological activities, several pre-clinical research avenues can be explored for this compound and its optimized analogs.

Anticancer Research: Given the known anticancer properties of some cinnamamide derivatives, pre-clinical evaluation could involve in vitro cytotoxicity screening against a panel of human cancer cell lines using assays such as the MTT assay. mdpi.com Promising compounds could then be advanced to in vivo studies using animal models of cancer, such as xenograft models where human tumors are implanted in immunocompromised mice. mdpi.com In such studies, the effect of the compound on tumor growth, metastasis, and relevant biomarkers would be assessed.

Antifungal Research: The fungicidal potential of isothiazole-cinnamamides suggests a pre-clinical research path in mycology. researchgate.net In vitro antifungal activity could be determined by measuring the minimum inhibitory concentration (MIC) against a range of pathogenic fungi. Subsequent in vivo studies could involve animal models of fungal infections to evaluate the efficacy of the compound in treating the disease.

Anti-inflammatory Research: The anti-inflammatory potential could be investigated in vitro using cell-based models of inflammation, measuring the inhibition of pro-inflammatory mediators. In vivo efficacy could then be assessed in animal models of inflammatory diseases, such as carrageenan-induced paw edema in rats or mouse models of inflammatory bowel disease.

These pre-clinical studies will be crucial for establishing proof-of-concept for the therapeutic potential of this compound and for identifying the most promising lead candidates for further development.

Q & A

Basic Research Question

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to assess caspase activation .

- Target Engagement : Competitive binding assays using recombinant kinases (e.g., BRAF V600E) .

How does structural modification of the cinnamamide moiety affect FoxO1 agonism?

Advanced Research Question

Replace the cinnamamide group with electron-withdrawing substituents (e.g., nitro, cyano) to enhance FoxO1 binding. In Silico Analysis :

- Docking : Use AutoDock Vina with FoxO1’s DNA-binding domain (PDB: 3CO6) .

- MD Simulations : GROMACS for stability assessment (RMSD <2 Å over 100 ns) .

Experimental Validation : - BACE1 Inhibition : FRET-based assays to quantify Aβ reduction (IC₅₀ <10 μM) .

What analytical challenges arise in characterizing isothiazole degradation products?

Advanced Research Question

Isothiazole rings are prone to oxidation under acidic conditions. Use:

- LC-MS/MS : Detect sulfoxide/sulfone derivatives (e.g., m/z +16/+32 shifts) .

- Stability Studies : Accelerated testing (40°C/75% RH) with SAMHSA guidelines .

- EPR Spectroscopy : Identify radical intermediates during photodegradation .

How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Advanced Research Question

Discrepancies may stem from poor pharmacokinetics or off-target effects.

Mitigation Strategies :

- Metabolite Profiling : UPLC-QTOF-MS to identify active/inactive metabolites .

- PAMPA Assays : Measure blood-brain barrier permeability (Pe >4 × 10⁻⁶ cm/s) .

- Transcriptomics : RNA-seq of treated tissues to map pathway enrichment .

What computational tools predict SAR for isothiazole derivatives?

Basic Research Question

- QSAR : Use MOE or Schrödinger’s QikProp for logP and polar surface area calculations .

- Pharmacophore Modeling : Phase (Schrödinger) to align substituents with FoxO1’s active site .

- Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl/ethyl substitutions .

How to optimize reaction yields for scaled-up synthesis?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.